molecular formula C11H8ClNO3 B12083027 2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid

2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B12083027
M. Wt: 237.64 g/mol
InChI Key: DCQSDDYRGBUJAM-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a chloro-substituted phenyl group and a carboxylic acid functional group attached to an oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-methylbenzoyl chloride with glycine in the presence of a base to form the corresponding amide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxazole derivatives with modified functional groups.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the chloro and carboxylic acid groups allows for specific interactions with biological molecules, leading to various effects such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid
  • 2-(3-Chloro-4-methylphenyl)-1,3-oxazole-5-carboxylic acid
  • 2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-acetic acid

Uniqueness

2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both chloro and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c1-6-2-3-7(4-8(6)12)10-13-9(5-16-10)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

DCQSDDYRGBUJAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CO2)C(=O)O)Cl

Origin of Product

United States

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